3-(4-chlorophenyl)-1-[(2-chlorophenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione
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Overview
Description
3-(4-chlorophenyl)-1-[(2-chlorophenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione is a complex organic compound that belongs to the class of thienopyrimidines. This compound is characterized by its unique structure, which includes a thieno[3,2-d]pyrimidine core substituted with chlorophenyl groups. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chlorophenyl)-1-[(2-chlorophenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Thieno[3,2-d]pyrimidine Core: This can be achieved through the cyclization of appropriate precursors such as thiourea and α,β-unsaturated carbonyl compounds under acidic or basic conditions.
Introduction of Chlorophenyl Groups: The chlorophenyl groups can be introduced via Friedel-Crafts acylation or alkylation reactions using chlorobenzene derivatives and suitable catalysts like aluminum chloride (AlCl3).
Final Assembly: The final compound is assembled through nucleophilic substitution reactions, where the chlorophenyl groups are attached to the thieno[3,2-d]pyrimidine core under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of robust catalysts to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thieno ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines under appropriate conditions.
Substitution: The chlorophenyl groups can participate in nucleophilic aromatic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium thiolate (KSR) in polar aprotic solvents.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols or amines.
Substitution: Various substituted thienopyrimidines depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
Biologically, 3-(4-chlorophenyl)-1-[(2-chlorophenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione has shown potential as an inhibitor of certain enzymes. It is being studied for its ability to modulate biological pathways, making it a candidate for drug development.
Medicine
In medicine, this compound is being investigated for its potential therapeutic effects. It has shown promise in preclinical studies as an anti-inflammatory and anticancer agent. Its ability to interact with specific molecular targets makes it a valuable compound for drug discovery.
Industry
Industrially, this compound can be used in the development of new materials with specific properties. Its unique chemical structure allows for the creation of polymers and other materials with enhanced performance characteristics.
Mechanism of Action
The mechanism of action of 3-(4-chlorophenyl)-1-[(2-chlorophenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain kinases, leading to the suppression of inflammatory pathways or the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
3-(4-chlorophenyl)-1-[(2-chlorophenyl)methyl]-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-2,4-dione: Similar structure but different positioning of the thieno ring.
3-(4-chlorophenyl)-1-[(2-chlorophenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione: Similar structure but different substituents on the phenyl rings.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and the presence of both chlorophenyl groups and the thieno[3,2-d]pyrimidine core. This combination imparts unique chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
3-(4-chlorophenyl)-1-[(2-chlorophenyl)methyl]-4aH-thieno[3,2-d]pyrimidin-1-ium-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13Cl2N2O2S/c20-13-5-7-14(8-6-13)23-18(24)17-16(9-10-26-17)22(19(23)25)11-12-3-1-2-4-15(12)21/h1-10,17H,11H2/q+1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KADJTTCRGXWUFY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C[N+]2=C3C=CSC3C(=O)N(C2=O)C4=CC=C(C=C4)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13Cl2N2O2S+ |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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